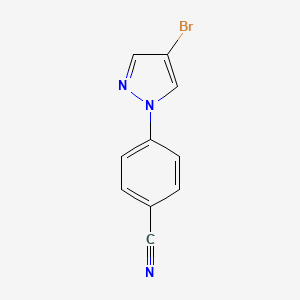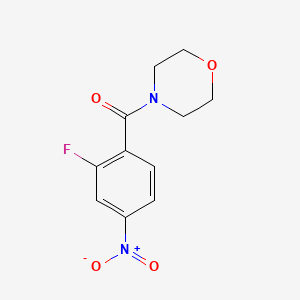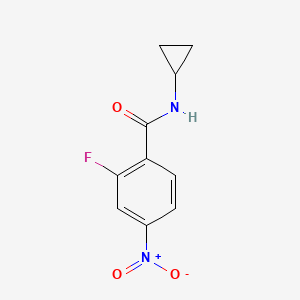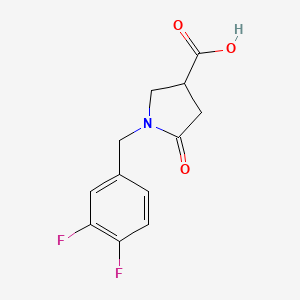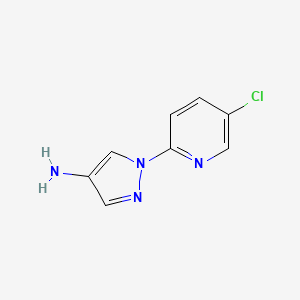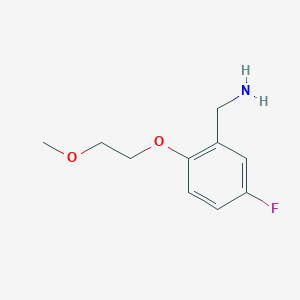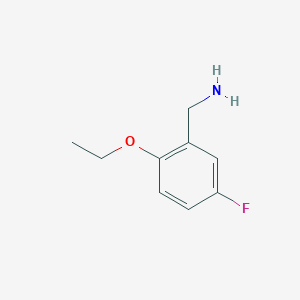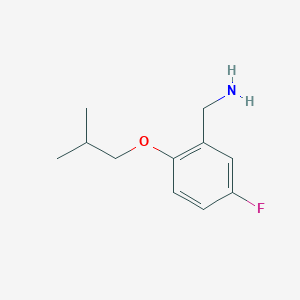![molecular formula C9H13NOS B1400875 [2-(丙烷-2-硫基)吡啶-3-基]甲醇 CAS No. 1030829-17-4](/img/structure/B1400875.png)
[2-(丙烷-2-硫基)吡啶-3-基]甲醇
描述
Molecular Structure Analysis
The molecular formula of [2-(Propan-2-ylsulfanyl)pyridin-3-yl]methanol is C9H13NOS . The InChI code is 1S/C9H13NOS/c1-7(2)12-9-8(6-11)4-3-5-10-9/h3-5,7,11H,6H2,1-2H3 .Physical and Chemical Properties Analysis
[2-(Propan-2-ylsulfanyl)pyridin-3-yl]methanol has a molecular weight of 183.27 . It is a yellowish solid that is soluble in polar solvents such as methanol and water.科学研究应用
1. 光谱研究和分子组织
Matwijczuk 等人(2018 年)的一项研究探索了相关化合物在不同溶剂(包括甲醇和丙烷-2-醇)中的分子组织。研究结果揭示了这些化合物(包括 [2-(丙烷-2-硫基)吡啶-3-基]甲醇)的分子结构如何在不同的溶剂和浓度中发生变化,有助于更深入地了解它们的化学行为 (Matwijczuk 等人,2018 年)。
2. 化学反应和化合物形成
Baeva 等人(2020 年)研究了类似化合物与烟酰肼的反应。这项研究提供了对这些化合物进行的化学反应以及它们在不同条件下形成的结构类型(如吡唑)的见解 (Baeva 等人,2020 年)。
3. 在配位化学中的应用
Massard、Rogez 和 Braunstein(2014 年)关于使用吡啶醇配体合成和表征非核 Ni(II) 簇的研究证明了 [2-(丙烷-2-硫基)吡啶-3-基]甲醇在创建复杂金属结构中的潜在应用。这可能在材料科学和催化中产生影响 (Massard 等人,2014 年)。
4. 参与多组分化学合成
Damavandi 等人(2012 年)报道了一种涉及具有吡啶-2-基结构化合物的无催化剂、一锅合成方法。这展示了 [2-(丙烷-2-硫基)吡啶-3-基]甲醇如何用于简化的合成工艺,以创建复杂的有机化合物 (Damavandi 等人,2012 年)。
5. 在聚合物研究中的潜力
Elladiou 和 Patrickios(2012 年)探索了将 2-(吡啶-2-基)乙醇用作羧酸的保护基团,这与 [2-(丙烷-2-硫基)吡啶-3-基]甲醇有关。他们的工作表明在聚合物科学中的潜在应用,特别是在新型聚合物和聚合物改性技术开发中 (Elladiou 和 Patrickios,2012 年)。
安全和危害
属性
IUPAC Name |
(2-propan-2-ylsulfanylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-7(2)12-9-8(6-11)4-3-5-10-9/h3-5,7,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZSZGFANCQTOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C=CC=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
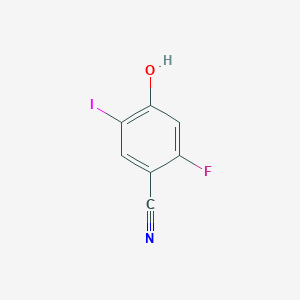
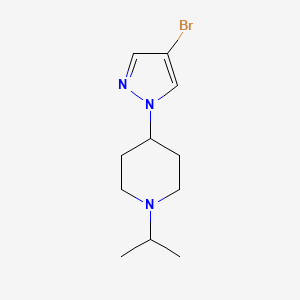
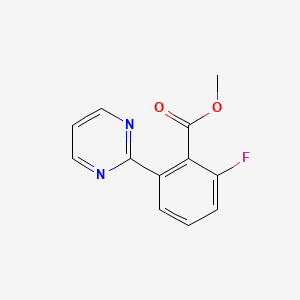
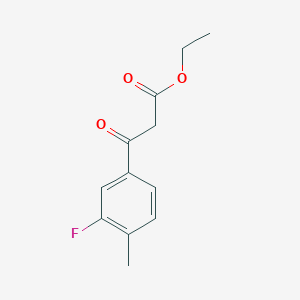
![N-[(2-bromophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1400799.png)
amine](/img/structure/B1400803.png)
